rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis
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Overview
Description
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis is a chiral compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are non-superimposable mirror images of each other.
Preparation Methods
The synthesis of rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Mukaiyama crossed aldol reaction between the silyl enol ether of S-ethyl 2-phenylethanethioate and simple aldehydes like 2-chloroacetaldehyde or acetaldehyde can be used to prepare similar compounds . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like peroxycarboxylic acids for epoxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, such as its interaction with specific molecular targets. In industry, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism by which rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis exerts its effects involves its interaction with specific molecular targets. For example, it may act on enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
rac-(2R,3R)-1-methyl-2-phenylazetidin-3-amine, cis can be compared with other similar compounds, such as rac-(2R*,3R*)-S-ethyl-4-chloro-3-hydroxy-2-phenylbuthanethioate and rac-(2R*,3R*)-S-ethyl-3-hydroxy-2-phenylbuthanethioate . These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific configuration and the presence of the azetidine ring, which imparts distinct properties.
Properties
CAS No. |
2624109-16-4 |
---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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